Uprolide G acetate is a member of the cembranolide family, which are natural products derived from marine organisms, particularly soft corals. This compound has drawn attention due to its potential cytotoxic properties, making it a subject of interest in medicinal chemistry and pharmacology. The structure of uprolide G acetate was initially proposed in 1995, but subsequent studies have led to revisions based on advanced analytical techniques.
Uprolide G acetate is primarily isolated from marine sources, particularly the soft coral species Lobophytum and Sarcophyton. These organisms are known for producing a variety of bioactive compounds, including cembranolides, which exhibit diverse biological activities.
Uprolide G acetate is classified as a cytotoxic cembranolide, a subclass of terpenoids characterized by a unique bridged-ring structure. Cembranolides are noted for their complex molecular architecture and significant biological activities, including anti-cancer properties.
The total synthesis of uprolide G acetate has been achieved through several innovative methods. The first asymmetric total synthesis was reported in 2014, which involved a novel synthetic strategy utilizing three key cyclization reactions:
The entire synthetic process was accomplished in 33 steps, demonstrating the complexity and precision required to construct the molecular framework of uprolide G acetate .
The molecular structure of uprolide G acetate has been revised multiple times based on comprehensive analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The correct structure includes multiple rings and functional groups characteristic of cembranolides.
The structural determination process involved comparing NMR data from synthetic analogues with those obtained from natural sources, leading to refined structural proposals .
Uprolide G acetate undergoes various chemical reactions that are typical for compounds with lactone structures. Key reactions include:
These reactions are crucial for exploring the structure-activity relationship of uprolide G acetate and its derivatives .
The mechanism of action for uprolide G acetate involves its interaction with cellular targets that lead to cytotoxic effects. While specific pathways are still under investigation, it is believed that:
Data from various studies suggest that the compound's structural features play a significant role in its ability to interact with these biological targets .
These properties influence both the handling and application of uprolide G acetate in scientific research .
Uprolide G acetate has several scientific applications, primarily in:
Research continues into optimizing its use in clinical settings and understanding its full range of biological activities .
Cembranolides are diterpenoid compounds biosynthesized primarily by marine cnidarians, especially soft corals (Alcyonacea) and gorgonians (Gorgonacea). These organisms inhabit competitive reef environments where they produce complex secondary metabolites as chemical defenses against predation, fouling, and microbial infection. The uprolide series (including uprolide G acetate) was first isolated from the Caribbean gorgonian Pseudopterogorgia americana, a species endemic to tropical Atlantic reefs [2] [8].
Ecologically, cembranolides function as:
Structurally, these compounds feature a characteristic 14-membered cembrane ring formed via cyclization of geranylgeranyl pyrophosphate (GGPP), often with additional oxidative modifications including epoxidation, hydroxylation, and lactonization. Uprolide G acetate specifically contains a rare α,β-unsaturated δ-lactone moiety that contributes to its bioactivity profile. The compound exhibits moderate cytotoxicity against human carcinoma cell lines, with IC₅₀ values typically ranging from 5-20 μM, positioning it as a potential lead compound for anticancer drug development [2].
Table 1: Bioactive Cembranolides from Marine Sources
Compound Name | Source Organism | Ring System | Reported Bioactivities |
---|---|---|---|
Uprolide G acetate | Pseudopterogorgia americana | 14-membered cembrane + δ-lactone | Cytotoxic, anti-inflammatory |
Callicarboric acid A | Callicarpa arborea | 5/6 fused system | NLRP3 inflammasome inhibition (IC₅₀ 0.74 μM) |
Spiroarborin | Callicarpa arborea | 6/6/6/6/6 pentacyclic | ENL protein binding (IC₅₀ 7.3 μM) |
Callicarpenoid C | Callicarpa arborea | Rearranged 5/6 system | NLRP3 inflammasome inhibition (IC₅₀ 3.15 μM) |
The structural journey of uprolide G acetate began with its initial isolation and characterization in 2000, when researchers proposed a bicyclic structure featuring a 10-membered lactone ring fused to a decalin system. This early structural assignment was based primarily on 1D NMR data (¹H and ¹³C NMR) and comparative analysis with known cembranolides [2]. The proposed structure contained:
For over a decade, this structure remained unchallenged despite subtle inconsistencies in NMR data comparisons. The turning point came in 2014 when synthetic efforts toward the proposed structure yielded a compound with spectroscopic properties (specifically ¹H and ¹³C NMR chemical shifts) that diverged significantly from natural uprolide G acetate. Most notably, key differences emerged in:
These discrepancies prompted a comprehensive re-evaluation of the structural assignment using advanced analytical techniques not available during the initial discovery. Researchers employed:
Table 2: Timeline of Uprolide G Acetate Structural Revision
Year | Milestone | Key Findings/Techniques |
---|---|---|
2000 | Initial isolation | Isolation from P. americana; Proposed bicyclic structure based on 1D NMR |
2014 | Synthetic discrepancy | Total synthesis of proposed structure revealed NMR inconsistencies |
2015 | Structural revision | Revised 7/6/5/5 tetracyclic structure confirmed through synthesis |
2015 | Absolute configuration | X-ray crystallography established 1S,2R,3R,4R,6R,9R,10R,13R stereochemistry |
The structural revision of uprolide G acetate exemplifies three fundamental challenges in macrocyclic diterpenoid characterization: spectral complexity, stereochemical ambiguity, and conformational flexibility. These obstacles necessitated an integrated analytical approach combining synthesis with computational chemistry.
Spectral Complexity and Signal Overlap:Uprolide G acetate's ¹H NMR spectrum exhibits significant signal overlap in the aliphatic region (δ 1.2-2.8 ppm) due to:
Stereochemical Assignment Challenges:Macrocycles exhibit reduced NOE effects due to conformational mobility, complicating relative configuration determination. Uprolide G acetate contains eight stereocenters, creating 256 possible stereoisomers. Researchers employed:
The absolute configuration was unambiguously determined through X-ray crystallography of a synthetic intermediate, revealing the unexpected 1S,2R,3R,4R,6R,9R,10R,13R configuration that differed from the originally proposed stereochemistry [2] [8].
Conformational Flexibility and Computational Methods:The 14-membered cembrane ring adopts multiple low-energy conformations in solution, causing averaged NMR parameters that complicate structural analysis. To address this:
Table 3: Key Structural Revisions in Uprolide G Acetate
Structural Feature | Initial Proposal (2000) | Revised Structure (2015) | Analytical Method for Revision |
---|---|---|---|
Core ring system | Bicyclic [6/6] | Tetracyclic [7/6/5/5] | HMBC correlations; Total synthesis |
C-1 connectivity | Bonded to C-10 | Bonded to C-15 | H-20 to C-1/C-2 HMBC correlation |
C-15 functionality | Methine | Quaternary carbon | ¹³C DEPT analysis |
Lactone position | C-12/C-13 | C-1/C-2 | Synthesis of lactone isomers |
Absolute configuration | Undetermined | 1S,2R,3R,4R,6R,9R,10R,13R | X-ray crystallography |
The successful structural revision of uprolide G acetate demonstrates the necessity of integrating synthetic chemistry with advanced spectroscopic techniques and computational methods for accurate characterization of complex marine natural products. This case study continues to influence contemporary approaches to structural elucidation, particularly for stereochemically dense macrocyclic terpenoids with therapeutic potential.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8